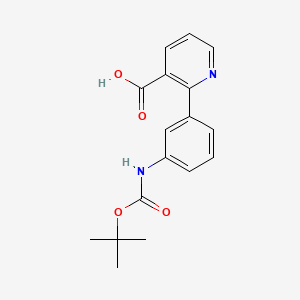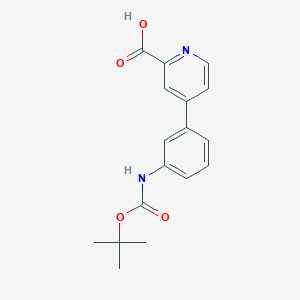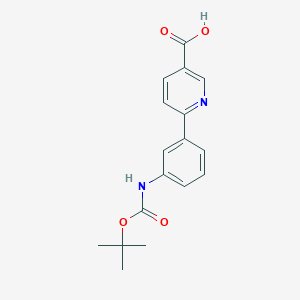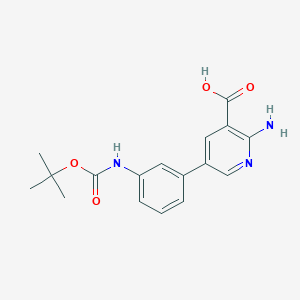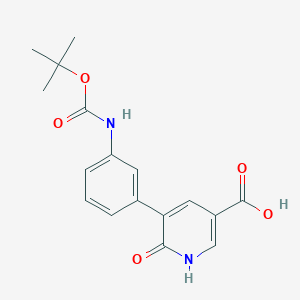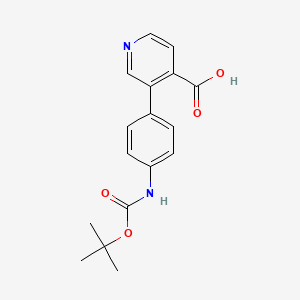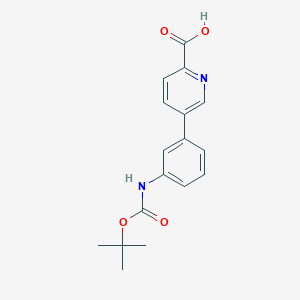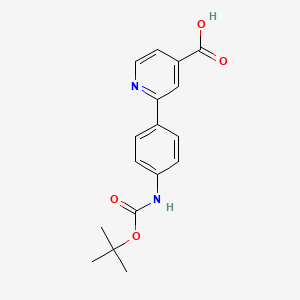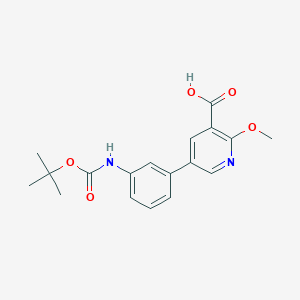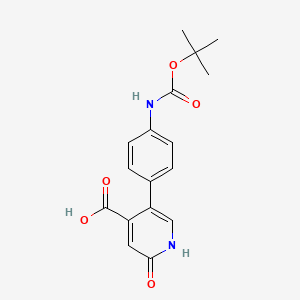
2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% (2-APN) is a derivative of the nicotinic acid molecule and is used in a variety of scientific research applications. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, and is one of the most widely used building blocks in organic synthesis. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-APN.
Aplicaciones Científicas De Investigación
2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% is used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and has been used as a building block in the synthesis of other compounds. It has also been used in the synthesis of fluorescent dyes, as well as in the synthesis of organic compounds such as carbohydrates, amino acids, and peptides.
Mecanismo De Acción
2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% is an intermediate in the synthesis of compounds that act as agonists or antagonists of nicotinic receptors. These receptors are found in the central and peripheral nervous systems and are involved in the transmission of signals between neurons. Agonists bind to the receptor and activate it, while antagonists bind to the receptor and block its activation.
Biochemical and Physiological Effects
2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% is used in the synthesis of compounds that have a variety of biochemical and physiological effects. For example, agonists of nicotinic receptors can act as stimulants, while antagonists can act as sedatives. Agonists can also act as analgesics and can be used to treat pain. Antagonists can act as muscle relaxants and can be used to treat spasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% in lab experiments has several advantages. It is a relatively inexpensive and readily available compound, and its two-step synthesis process is relatively simple. However, there are also some limitations to its use. It is not very stable and can decompose over time, and it is also toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for 2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95%. It could be used in the synthesis of novel compounds with different biochemical and physiological effects. It could also be used in the development of new drugs and therapies that target nicotinic receptors. Additionally, it could be used to develop new fluorescent dyes and imaging agents. Finally, it could be used in the synthesis of organic compounds, such as carbohydrates, amino acids, and peptides.
Métodos De Síntesis
2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-BOC-aminophenol with 2-bromoacetamide in the presence of a base to form 4-BOC-amino-2-bromo-5-nitrophenol. This intermediate is then reacted with sodium azide in the presence of a base to form 2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95%.
Propiedades
IUPAC Name |
2-amino-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-17(2,3)24-16(23)20-12-6-4-10(5-7-12)11-8-13(15(21)22)14(18)19-9-11/h4-9H,1-3H3,(H2,18,19)(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSCAYDLRCDOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

